2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3-chlorophen yl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 3-(methylethoxy)phenyl moiety. A thioether linkage connects the triazole to an acetamide group, which is further substituted with a 3-chlorophenyl ring. The 3-chlorophenyl group contributes electron-withdrawing effects, stabilizing the acetamide moiety and influencing receptor interactions. This structural framework is common in bioactive molecules targeting inflammation, microbial infections, or metabolic disorders .
Properties
Molecular Formula |
C19H20ClN5O2S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-12(2)27-16-8-3-5-13(9-16)18-23-24-19(25(18)21)28-11-17(26)22-15-7-4-6-14(20)10-15/h3-10,12H,11,21H2,1-2H3,(H,22,26) |
InChI Key |
XIPDKOHHYRIDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, which can be synthesized using 3-amino-1,2,4-triazole as a key intermediate . The triazole ring is then functionalized with a methylethoxyphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and microwave irradiation can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects . The phenyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in triazole and acetamide substituents (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Estimated using substituent contributions (Hansch model).
- Lipophilicity : The 3-(methylethoxy) group in the target compound increases logP compared to analogs with methoxy (logP ~2.8) or pyridinyl (logP ~2.3) groups .
- Solubility : Pyridinyl and fluorophenyl substituents (e.g., ) improve aqueous solubility via polar interactions, whereas bulky isopropoxy may reduce it.
Crystallographic and Conformational Insights
- Crystal structures of related acetamides (e.g., ) reveal planar triazole rings and dihedral angles of 60–80° between aromatic rings. The target compound’s isopropoxy group may introduce torsional strain, affecting binding pocket compatibility.
Biological Activity
The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide is a complex organic molecule notable for its diverse biological activities. Its structure includes a triazole ring, an amine group, and various aromatic substituents, which contribute to its potential therapeutic applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 421.91 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.91 g/mol |
| Key Functional Groups | Triazole ring, amine group, chlorophenyl group |
Biological Activity
Preliminary studies indicate that 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chlorophenyl)acetamide exhibits significant biological activity in various areas:
-
Anticancer Activity
- The compound has been evaluated for its cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). In vitro assays revealed that it significantly inhibits cell proliferation, with IC50 values reported between 12.7 μM to 12.8 μM against these cell lines .
- Notably, the presence of the triazole moiety may enhance its ability to induce apoptosis in cancer cells, as evidenced by increased sub-G1 phase populations in treated cells.
- Antimicrobial Activity
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- The triazole ring is known for its capability to inhibit enzymes involved in nucleic acid synthesis and may interact with cytochrome P450 enzymes, leading to altered metabolic pathways.
- The chlorophenyl acetamide moiety enhances binding affinity through hydrophobic interactions and hydrogen bonding, potentially increasing efficacy against various biological targets .
Case Studies
Several studies have focused on the biological implications of this compound:
-
Study on Anticancer Properties
- A recent study tested derivatives of similar compounds on MCF-7 and HCT-116 cell lines using MTT assays. The results indicated that compounds with similar structural features exhibited significant cytotoxicity, supporting the hypothesis that structural complexity correlates with biological activity .
- Antimicrobial Efficacy
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
